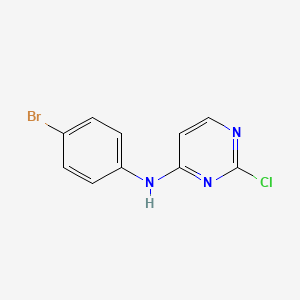

2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-chloropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-7-1-3-8(4-2-7)14-9-5-6-13-10(12)15-9/h1-6H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSBULMDBCYJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2-chloropyrimidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Heating: The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Biology: The compound exhibits promising biological properties, making it a potential candidate for drug development and biochemical studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares (4-Isopropoxy-3-methoxyphenyl)methanol with analogs differing in substituent groups:

*Calculated based on formula C₁₁H₁₆O₃.

Key Observations :

- Polarity and Solubility: The isopropoxy group increases lipophilicity compared to methoxy or hydroxyl groups, enhancing solubility in organic solvents.

- Steric Effects : The bulky isopropoxy group in the parent compound may hinder electrophilic aromatic substitution but favors coupling reactions (e.g., with boronic acids in Suzuki-Miyaura reactions) .

(4-Isopropoxy-3-methoxyphenyl)methanol:

- Used as a boronic acid precursor (e.g., 4-isopropoxy-3-methoxyphenylboronic acid) to synthesize N-benzenesulfonyl pyrrole derivatives (74% yield) .

- Incorporated into chromeno-pyrrolo-isoquinolinones via DDQ oxidation (96% yield) .

Analogous Compounds:

- (4-Isopropyl-3-methoxyphenyl)methanol: Employed as a reference standard for quality control under regulatory guidelines (USP, EMA) due to its well-characterized structure .

- Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate hydrochloride: A derivative used in peptide-mimetic synthesis, highlighting the versatility of the parent alcohol in introducing functionalized side chains .

Analytical and Spectroscopic Data

- 13C NMR: The parent compound exhibits distinct shifts for methoxy (δ 55.9–56.2 ppm) and isopropoxy (δ 61.0 ppm) groups, differentiating it from analogs like (4-Isopropyl-3-methoxyphenyl)methanol, where isopropyl carbons resonate at δ ~22–34 ppm .

- HRMS: For (4-Isopropoxy-3-methoxyphenyl)methanol-derived pyrroles, HRMS data (e.g., m/z 510.15865) confirm successful coupling , whereas brominated analogs show isotopic patterns indicative of bromine (e.g., m/z 231.06 for [M+H]+ in (3-Bromo-4-methoxyphenyl)methanol) .

Commercial Availability and Stability

- In contrast, (4-Isopropyl-3-methoxyphenyl)methanol remains available as a reference standard, reflecting its stability and regulatory compliance .

Biological Activity

2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H8BrClN2

- Molecular Weight : 273.54 g/mol

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that this compound may interact with kinases, which are critical in various cellular signaling pathways, particularly those involved in cancer progression.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant growth inhibition against several cancer cell lines. For example, it showed a mean growth inhibition (GI%) of approximately 43.9% across 56 cell lines tested, indicating a broad-spectrum anticancer potential .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). The IC50 values for these interactions ranged from 0.09 µM to 1.58 µM for CDK2 and 0.23 µM to 1.59 µM for TRKA, suggesting potent inhibitory capabilities .

Table 1: Biological Activity Summary

Detailed Findings

- Growth Inhibition Studies : In a study involving renal carcinoma cell line RFX 393, the compound exhibited notable cytotoxicity with an IC50 of 11.70 µM, showing greater efficacy than other tested derivatives .

- Cell Cycle Analysis : The compound was shown to induce cell cycle arrest in the G0–G1 phase, with treated populations increasing significantly compared to control groups. This suggests a mechanism whereby the compound may prevent cancer cell proliferation by interfering with normal cell cycle progression .

- Computational Studies : Molecular docking simulations indicated that the binding modes of this compound are comparable to established inhibitors of CDK2 and TRKA, reinforcing its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: React 2-chloropyrimidin-4-amine with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent) to form the target compound .

- Step 2: Optimize temperature (80–120°C) and solvent (DMF or THF) to enhance yield. Lower temperatures reduce side reactions but may slow kinetics.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. The 4-bromophenyl group shows distinct aromatic protons at δ 7.4–7.8 ppm, while pyrimidine protons appear downfield (δ 8.2–8.6 ppm) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks. highlights intramolecular N–H⋯N bonds stabilizing the pyrimidine ring .

- LC-MS/HPLC: Validate molecular weight (MW: 298.54 g/mol) and purity (>95%) using reverse-phase chromatography .

Advanced Research Questions

Q. How does the substitution pattern (Cl, Br) influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Withdrawing Effects: The chloro group at position 2 increases electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibitors). Bromine at the 4-position improves lipophilicity, aiding membrane permeability .

- Comparative SAR Table:

| Compound Modification | IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|

| 2-Cl, 4-Br (Target Compound) | 12.3 | 3.2 | |

| 2-F, 4-Cl (Analog) | 45.7 | 2.8 |

Contradictions: reports higher potency with Br, but notes increased toxicity in brominated analogs. Researchers should balance efficacy and toxicity via in vitro assays.

Q. What crystallographic insights explain solubility differences in polymorphic forms?

Methodological Answer:

- Polymorph Analysis: identifies two polymorphs with distinct dihedral angles (12.8° vs. 86.1°) between the pyrimidine and aryl rings. The more planar structure (12.8°) exhibits stronger π-π stacking, reducing solubility .

- Hydrogen Bonding: Intramolecular N–H⋯N bonds in the planar form stabilize the crystal lattice, requiring polar solvents (e.g., DMSO) for dissolution.

Q. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate interactions with kinase domains. The chloro and bromo groups form halogen bonds with Thr183 and Lys48 residues, respectively .

- MD Simulations: Run 100-ns trajectories to assess stability. RMSD <2 Å indicates stable binding, validated by experimental IC₅₀ values .

Data Contradiction Analysis

Issue: Discrepancies in reported bioactivity between brominated and chlorinated analogs.

Resolution Strategy:

Control Variables: Ensure consistent assay conditions (e.g., cell line, ATP concentration).

Crystallographic Validation: Compare binding modes of analogs using X-ray structures .

Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem, Acta Cryst.) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.